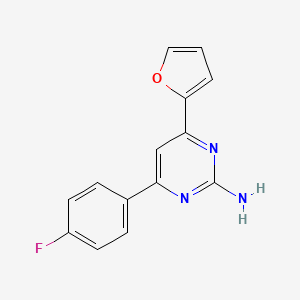
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4FPF) is a heterocyclic compound that has been studied extensively for its potential medicinal properties. 4FPF is a member of the pyrimidine family and is a highly versatile compound due to its unique structure and properties. 4FPF has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied extensively for its potential applications in drug discovery, medicinal chemistry, and biochemistry. In drug discovery, 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied as a potential anti-cancer agent, as well as for its potential to inhibit the growth of certain types of bacteria. In medicinal chemistry, 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied for its potential to act as a prodrug, as well as its ability to modulate the activity of certain enzymes. In biochemistry, 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied for its potential to interact with certain proteins and receptors, and as a potential ligand for certain enzymes.
Mechanism of Action
The exact mechanism of action of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is not completely understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain proteins and receptors. In particular, 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has also been shown to interact with certain G-protein coupled receptors (GPCRs), which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In particular, 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to inhibit the growth of certain types of bacteria, as well as modulate the activity of certain enzymes and proteins. In addition, 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to reduce inflammation and have anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine in laboratory experiments include its versatility, its ability to interact with various proteins and receptors, and its potential to modulate the activity of certain enzymes. However, there are some limitations to using 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine in laboratory experiments, including its potential toxicity and its tendency to form byproducts.
Future Directions
Given the potential applications of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, there are a number of potential future directions for research. These include further investigation into the effects of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine on various proteins and receptors, as well as its potential to act as a prodrug. Additionally, further research could be conducted into 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine’s potential to inhibit the growth of certain types of bacteria, as well as its potential to modulate the activity of certain enzymes. Finally, further research could be conducted into the potential toxicity of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine and its tendency to form byproducts.
Synthesis Methods
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods. The most common approach is the alkylation of 4-fluorophenol with furan-2-yl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically yields a mixture of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine and other byproducts, which can be separated and purified by column chromatography.
properties
IUPAC Name |
4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJXEMMIJGJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

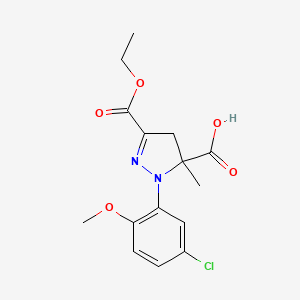

![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)
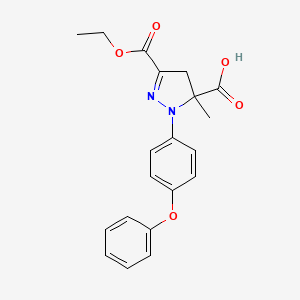
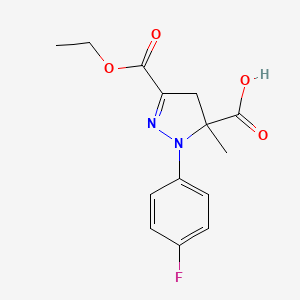
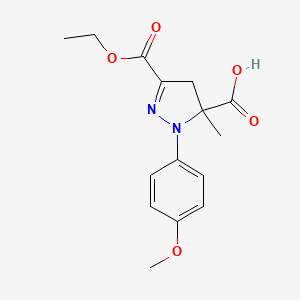


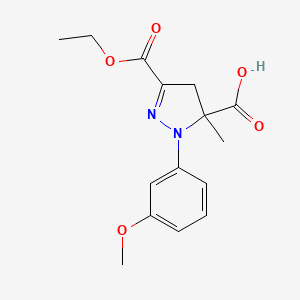

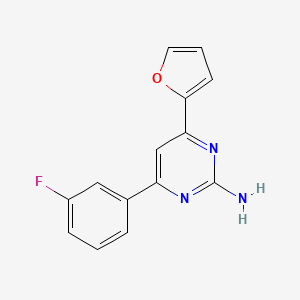
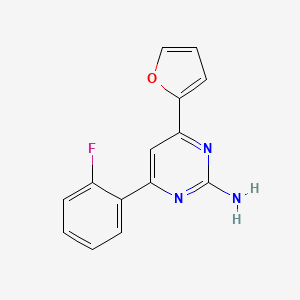
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)
